

# Mass spectrometry analysis of 1-Propylazetidin-3-ol fragmentation

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## Compound of Interest

Compound Name: 1-Propylazetidin-3-ol

Cat. No.: B1524022

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An Application Note and Protocol for the Mass Spectrometry Analysis of **1-Propylazetidin-3-ol** Fragmentation

## Introduction

**1-Propylazetidin-3-ol** is a substituted azetidine, a class of saturated heterocyclic amines containing a four-membered ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Understanding the stability and fragmentation behavior of such molecules under mass spectrometric conditions is crucial for their identification, characterization, and quantification in complex matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of small molecules.<sup>[1]</sup> This application note provides a detailed guide to the analysis of **1-Propylazetidin-3-ol**, outlining comprehensive protocols for sample preparation and analysis by both direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it presents an in-depth analysis of the compound's characteristic fragmentation pathways, supported by established principles of mass spectrometry.

Analyte Structure and Properties:

- Compound Name: **1-Propylazetidin-3-ol**
- Molecular Formula: C<sub>7</sub>H<sub>15</sub>NO

- Molecular Weight: 129.20 g/mol
- Monoisotopic Mass: 129.1154 u

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- Structure: (Note: Image is a placeholder for the chemical structure.)

## Experimental Methodologies

The successful analysis of polar small molecules like **1-Propylazetidin-3-ol** requires meticulous sample preparation and optimized instrument parameters to ensure reproducibility and sensitivity.<sup>[2][3]</sup> The protocols described below are designed to serve as a robust starting point for researchers.

### Protocol 1: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical to minimize matrix effects and ensure compatibility with ESI-MS.<sup>[4][5]</sup>

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **1-Propylazetidin-3-ol** standard and dissolve it in 1 mL of LC-MS grade methanol to create a stock solution of 1 mg/mL.
- Working Solution Preparation: Create a working solution by diluting the stock solution.
  - For Direct Infusion Analysis, dilute the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.<sup>[5][6]</sup> The addition of formic acid is crucial to promote protonation and enhance signal intensity in positive ion mode.
  - For LC-MS/MS Analysis, dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a similar concentration range (1-10 µg/mL).

- Final Step: Vortex the working solution briefly to ensure homogeneity. If any particulates are visible, filter the sample through a 0.22  $\mu\text{m}$  syringe filter to prevent clogging of the instrument's fluidic pathways.[5]

## Protocol 2: Direct Infusion ESI-MS/MS Analysis

Direct infusion is useful for initial characterization and for optimizing MS/MS parameters without chromatographic separation.

- Instrument Setup: Use a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.[7]
- Infusion: Introduce the prepared working solution directly into the ESI source using a syringe pump at a constant flow rate of 5-10  $\mu\text{L}/\text{min}$ . [6]
- MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion,  $[\text{M}+\text{H}]^+$ .
  - Ionization Mode: Positive
  - Scan Range:  $m/z$  50-300
  - Capillary Voltage: 3.5 kV
  - Drying Gas ( $\text{N}_2$ ): 8 L/min at 325°C
  - Nebulizer Gas ( $\text{N}_2$ ): 35 psi
- MS/MS Scan (Product Ion Scan): Select the observed protonated molecular ion (expected at  $m/z$  130.1) as the precursor for collision-induced dissociation (CID).
  - Precursor Ion:  $m/z$  130.1
  - Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe a comprehensive fragmentation pattern. This allows for the identification of both low-energy and high-energy fragments.

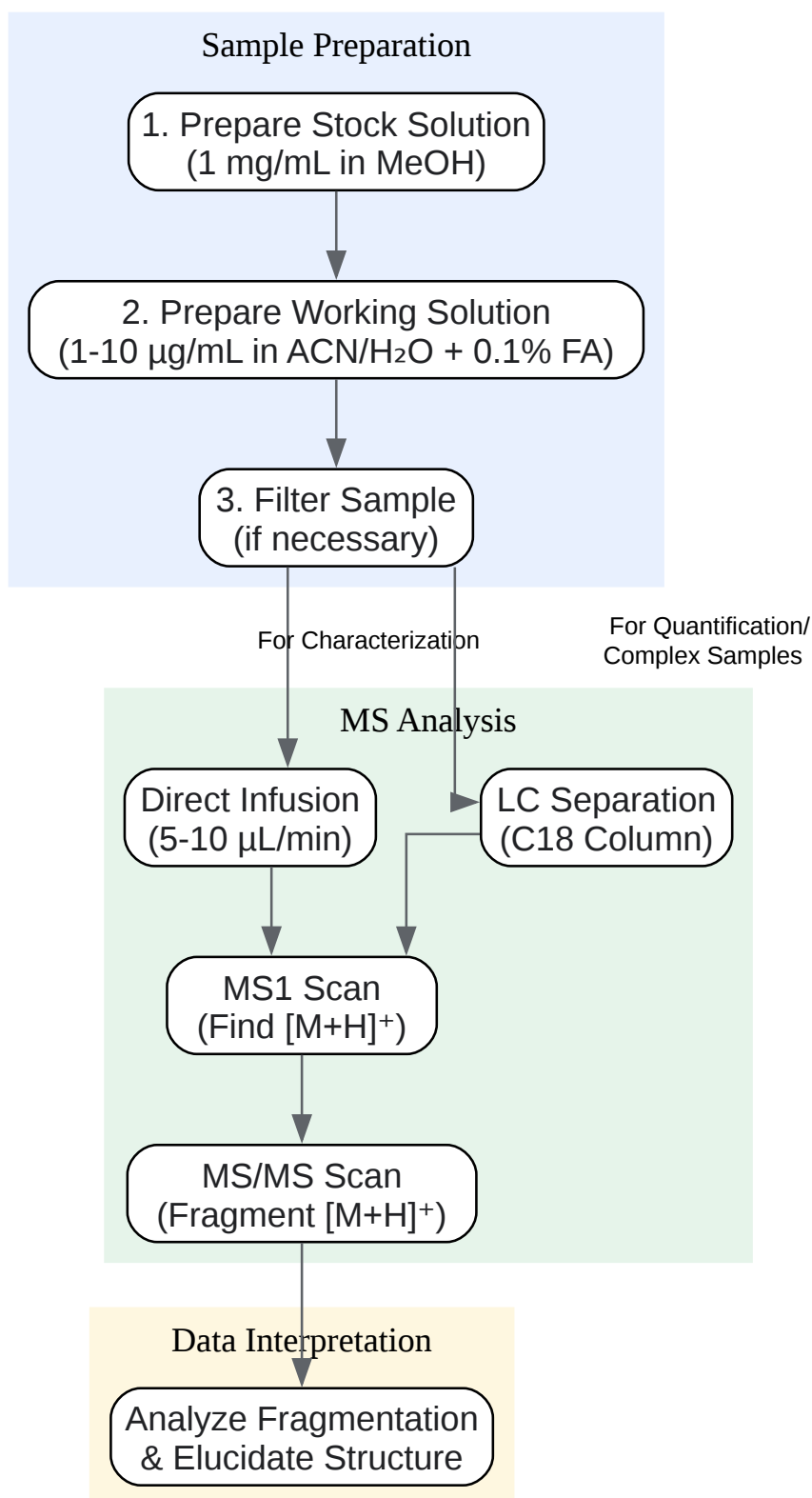
## Protocol 3: LC-MS/MS Analysis

This protocol is essential for separating the analyte from complex mixtures and for quantitative studies.

- Chromatographic Conditions:
  - LC System: A UHPLC or HPLC system.[\[7\]](#)
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: Water + 0.1% Formic Acid
  - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  - Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions for re-equilibration.
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 2-5  $\mu$ L
- Mass Spectrometer Conditions:
  - Use the same ESI source settings as in the direct infusion protocol.
  - Operate the instrument in a data-dependent acquisition (DDA) mode to automatically trigger MS/MS scans on the most intense ions from the MS1 survey scan, or in a targeted Multiple Reaction Monitoring (MRM) mode for quantification.

## Visualization of Experimental Workflow

The overall process from sample handling to data acquisition can be visualized as a streamlined workflow.



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Caption: Experimental workflow for MS analysis of **1-Propylazetidin-3-ol**.

## Results and Discussion: Fragmentation Analysis

The structural features of **1-Propylazetidin-3-ol**—a tertiary amine, a secondary alcohol, and a strained four-membered ring—dictate its fragmentation behavior under CID. The presence of a nitrogen atom means the molecule follows the nitrogen rule, predicting an odd nominal molecular weight (129 Da) and an odd  $m/z$  for its protonated molecular ion.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The protonated molecular ion  $[C_7H_{15}NO + H]^+$  is observed at  $m/z$  130.1. The primary fragmentation pathways are initiated by the charge site on the nitrogen atom or through the loss of the hydroxyl group.

### Key Fragmentation Pathways

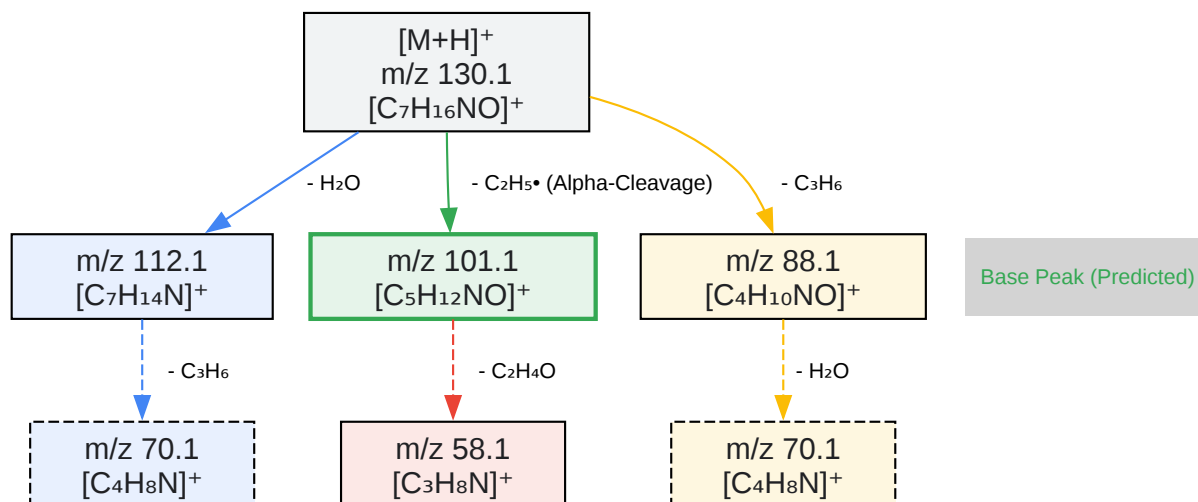
- **Loss of Water:** A common fragmentation pathway for alcohols is the neutral loss of water ( $H_2O$ , 18.01 Da).[\[11\]](#)[\[12\]](#) This leads to the formation of a prominent ion at  $m/z$  112.1.
  - $[C_7H_{16}NO]^+ \rightarrow [C_7H_{14}N]^+ + H_2O$
- **Alpha-Cleavage of the N-Propyl Group:** Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation mechanism for amines.[\[9\]](#)[\[11\]](#) Cleavage of the C-C bond within the propyl group results in the loss of an ethyl radical ( $C_2H_5\cdot$ , 29.04 Da), forming a stable, resonance-stabilized iminium ion. This fragment at  $m/z$  101.1 is expected to be highly abundant, potentially the base peak.[\[8\]](#)
  - $[C_7H_{16}NO]^+ \rightarrow [C_5H_{12}NO]^+ + C_2H_5\cdot$
- **Loss of Propene:** A characteristic fragmentation for N-propyl amines involves a rearrangement reaction leading to the neutral loss of propene ( $C_3H_6$ , 42.05 Da).[\[13\]](#) This results in an ion at  $m/z$  88.1, corresponding to the protonated azetidin-3-ol ring.
  - $[C_7H_{16}NO]^+ \rightarrow [C_4H_{10}NO]^+ + C_3H_6$
- **Ring Opening and Fragmentation:** The strained azetidine ring can undergo cleavage. A plausible pathway involves the opening of the ring followed by the loss of ethene ( $C_2H_4$ , 28.03 Da), leading to a fragment ion at  $m/z$  102.1. This pathway is characteristic of cyclic amines.[\[8\]](#)

## Summary of Predicted Fragments

Predicted m/z	Proposed Formula	Proposed Fragmentation Pathway
130.1	$[C_7H_{16}NO]^+$	Protonated Molecular Ion, $[M+H]^+$
112.1	$[C_7H_{14}N]^+$	$[M+H - H_2O]^+$ (Loss of water)
101.1	$[C_5H_{12}NO]^+$	$[M+H - C_2H_5\bullet]^+$ (Alpha-cleavage of N-propyl group)
88.1	$[C_4H_{10}NO]^+$	$[M+H - C_3H_6]^+$ (Loss of propene)
70.1	$[C_4H_8N]^+$	$[M+H - H_2O - C_3H_6]^+$ (Sequential loss of water and propene)
58.1	$[C_3H_8N]^+$	Further fragmentation, possibly from the N-propyl iminium ion.

## Visualization of Fragmentation Pathways

The proposed fragmentation pathways originating from the protonated molecular ion of **1-Propylazetidin-3-ol** are illustrated below.



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Caption: Proposed ESI-MS/MS fragmentation pathways for **1-Propylazetidin-3-ol**.

## Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of **1-Propylazetidin-3-ol**. The detailed protocols for sample preparation, direct infusion, and LC-MS/MS offer a reliable starting point for the identification and characterization of this compound. The predicted fragmentation pattern, dominated by the loss of an ethyl radical via alpha-cleavage (m/z 101.1), the loss of water (m/z 112.1), and the loss of propene (m/z 88.1), provides diagnostic ions that can be used for confident structural elucidation and for developing quantitative assays. These methodologies and insights are broadly applicable to the analysis of other small-molecule N-alkylated heterocyclic compounds in pharmaceutical and research settings.

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